molecular formula C8H9BrN2O B6166527 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine CAS No. 1003023-56-0

7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine

Numéro de catalogue B6166527
Numéro CAS: 1003023-56-0
Poids moléculaire: 229.1
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine is a synthetic compound belonging to the pyrido[2,3-e][1,4]oxazepine family of heterocyclic compounds. It is a nitrogen-containing heterocyclic compound with a fused five-membered ring structure. 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine has been studied for its potential applications in a variety of fields, including medicinal chemistry, materials science, and biochemistry.

Applications De Recherche Scientifique

7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine has been studied for its potential applications in a variety of scientific fields. In medicinal chemistry, it has been studied as a potential anti-cancer agent, as well as for its potential to inhibit the growth of certain bacteria. In materials science, it has been studied for its potential applications in the production of organic electronic materials. In biochemistry, it has been studied for its potential as an enzyme inhibitor, as well as for its potential to interact with certain proteins.

Mécanisme D'action

The exact mechanism of action of 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine is not yet fully understood. However, it is believed that the compound acts by binding to certain proteins or enzymes and preventing them from functioning properly. In addition, 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine has been shown to interact with certain DNA sequences, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine are not yet fully understood. However, the compound has been shown to interact with certain proteins and enzymes, as well as certain DNA sequences. In addition, it has been shown to inhibit the growth of certain bacteria, as well as to inhibit the growth of certain cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine in laboratory experiments include its low cost and relative ease of synthesis. In addition, the compound is highly stable and can be stored for extended periods of time without significant degradation. The main limitation of 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine is its lack of specificity, as it can interact with a variety of proteins and enzymes.

Orientations Futures

Future research on 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine should focus on further elucidating its mechanism of action, as well as exploring its potential applications in medicinal chemistry, materials science, and biochemistry. In addition, further research should be conducted to explore the compound’s potential to interact with certain DNA sequences and its potential to inhibit the growth of certain bacteria and cancer cells. Furthermore, future research should focus on optimizing the synthesis of 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine and exploring its potential as an enzyme inhibitor. Finally, further research should be conducted to explore the compound’s potential to interact with other molecules and its potential to be used in the production of organic electronic materials.

Méthodes De Synthèse

7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine can be synthesized using a variety of methods, including a Grubbs reaction, a Suzuki-Miyaura reaction, and a Buchwald-Hartwig coupling reaction. In the Grubbs reaction, a bromo-substituted pyridine is reacted with an alkyl halide in the presence of a ruthenium catalyst to produce 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine. The Suzuki-Miyaura reaction involves the reaction of a bromo-substituted pyridine with an aryl halide in the presence of a palladium catalyst to produce the desired product. Finally, the Buchwald-Hartwig coupling reaction involves the reaction of a bromo-substituted pyridine with an aryl halide in the presence of a palladium catalyst to produce the desired product.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine involves the conversion of a pyridine derivative to the desired oxazepine compound through a series of reactions.", "Starting Materials": [ "2-bromo-3-nitropyridine", "ethyl 2-aminooxazole-4-carboxylate", "sodium hydride", "ethyl iodide", "acetic anhydride", "sodium acetate", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Reduction of 2-bromo-3-nitropyridine with sodium hydride in ethanol to yield 2-bromo-3-aminopyridine", "Step 2: Cyclization of 2-bromo-3-aminopyridine with ethyl 2-aminooxazole-4-carboxylate in acetic anhydride and sodium acetate to form 7-bromo-1H,2H,3H-pyrido[2,3-e][1,4]oxazepine", "Step 3: Treatment of 7-bromo-1H,2H,3H-pyrido[2,3-e][1,4]oxazepine with hydrochloric acid to form 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine", "Step 4: Purification of the final product by recrystallization from ethanol and water" ] }

Numéro CAS

1003023-56-0

Formule moléculaire

C8H9BrN2O

Poids moléculaire

229.1

Pureté

95

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.